Lyngbyastatin 7

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

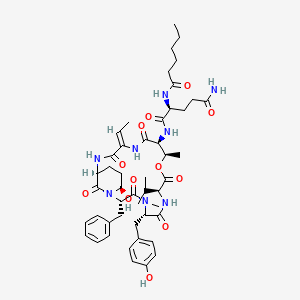

Lyngbyastatin 7 is a natural product found in Lyngbya and Lyngbya semiplena with data available.

Aplicaciones Científicas De Investigación

Inhibition of Neutrophil Elastase

Lyngbyastatin 7 exhibits remarkable selectivity and potency in inhibiting neutrophil elastase. This enzyme plays a crucial role in several pathological conditions, including chronic obstructive pulmonary disease (COPD), rheumatoid arthritis, and cancer. The compound's ability to inhibit elastase suggests its potential as a therapeutic agent in treating these diseases.

- Mechanism of Action : Research indicates that this compound acts as a substrate mimic for elastase. The structure of the compound allows it to occupy key subsites within the enzyme, facilitating strong binding and inhibition. Co-crystallization studies have elucidated the interactions between this compound and porcine pancreatic elastase, revealing critical binding sites and interactions that enhance its inhibitory efficacy .

Stability Profile

The stability of therapeutic compounds is essential for their efficacy and safety. This compound has demonstrated favorable serum and microsomal stability profiles, remaining intact over extended periods under physiological conditions. This stability is attributed to its unique cyclodepsipeptide structure, which resists hydrolysis by serum enzymes and shows moderate metabolism in liver microsomes .

- Stability Testing : In vitro studies have shown that this compound maintains structural integrity in human serum for at least 24 hours at 37 °C, indicating its potential for therapeutic use without rapid degradation .

Synthesis and Structural Optimization

The synthesis of this compound has been optimized to allow large-scale production of its key components. This is crucial for further research and development of analogues that may enhance its pharmacological properties.

- Synthetic Methodology : A novel synthetic strategy was developed to construct the macrocyclic core efficiently while allowing for modifications to the side chains. This approach facilitates the generation of diverse analogues with varying physicochemical properties, which can be tailored for specific therapeutic applications .

| Component | Quantity (g) | Description |

|---|---|---|

| Building Block 1 | 4.9 | Key component for synthesis |

| Building Block 2 | 51.5 | Essential for macrocyclic core |

| Building Block 3 | 10.2 | Used in structural modifications |

| Side Chain | 1.6 | Variations explored for analogues |

Structure-Activity Relationship Studies

Understanding the relationship between structure and activity is vital for drug development. Studies have shown that modifications to the side chain of this compound significantly impact its elastase inhibitory activity.

- Key Findings : The minimal structural requirements for effective inhibition extend beyond the known pharmacophores (3-amino-6-hydroxy-2-piperidone and 2-aminobutenoic acid). The side chain plays a crucial role in binding affinity and selectivity towards elastase .

Therapeutic Potential

Given its mechanism of action and stability profile, this compound holds promise as a therapeutic agent across various fields:

- Respiratory Diseases : Its ability to inhibit neutrophil elastase may be beneficial in treating conditions like COPD.

- Cancer Treatment : By modulating the tumor microenvironment through elastase inhibition, it could aid in preventing cancer metastasis.

- Inflammatory Disorders : The compound's anti-inflammatory properties may provide relief in diseases such as rheumatoid arthritis.

Propiedades

Fórmula molecular |

C48H66N8O12 |

|---|---|

Peso molecular |

947.1 g/mol |

Nombre IUPAC |

(2S)-N-[(2S,5S,8S,11R,12S,15Z,18S,21R)-2-benzyl-15-ethylidene-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-2-(hexanoylamino)pentanediamide |

InChI |

InChI=1S/C48H66N8O12/c1-7-9-11-16-38(59)50-33(21-23-37(49)58)43(62)54-41-28(5)68-48(67)40(27(3)4)53-44(63)35(25-30-17-19-31(57)20-18-30)55(6)47(66)36(26-29-14-12-10-13-15-29)56-39(60)24-22-34(46(56)65)52-42(61)32(8-2)51-45(41)64/h8,10,12-15,17-20,27-28,33-36,39-41,57,60H,7,9,11,16,21-26H2,1-6H3,(H2,49,58)(H,50,59)(H,51,64)(H,52,61)(H,53,63)(H,54,62)/b32-8-/t28-,33+,34+,35+,36+,39-,40+,41+/m1/s1 |

Clave InChI |

DZIGKKCSWPSVIO-SWEGFNRNSA-N |

SMILES isomérico |

CCCCCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@@H](N(C(=O)[C@@H](N2[C@@H](CC[C@@H](C2=O)NC(=O)/C(=C/C)/NC1=O)O)CC3=CC=CC=C3)C)CC4=CC=C(C=C4)O)C(C)C)C |

SMILES canónico |

CCCCCC(=O)NC(CCC(=O)N)C(=O)NC1C(OC(=O)C(NC(=O)C(N(C(=O)C(N2C(CCC(C2=O)NC(=O)C(=CC)NC1=O)O)CC3=CC=CC=C3)C)CC4=CC=C(C=C4)O)C(C)C)C |

Sinónimos |

lyngbyastatin 7 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.